molecular formula C12H20O B13302566 1-(Cyclohexylmethyl)cyclobutane-1-carbaldehyde

1-(Cyclohexylmethyl)cyclobutane-1-carbaldehyde

Katalognummer: B13302566
Molekulargewicht: 180.29 g/mol
InChI-Schlüssel: LYXDBDAIBWCIIJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(Cyclohexylmethyl)cyclobutane-1-carbaldehyde is an organic compound with the molecular formula C₁₂H₂₀O It features a cyclobutane ring substituted with a cyclohexylmethyl group and an aldehyde functional group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Cyclohexylmethyl)cyclobutane-1-carbaldehyde typically involves the cycloaddition of cyclohexylmethyl and cyclobutane derivatives under controlled conditions. One common method includes the use of a Grignard reagent, where cyclohexylmethyl magnesium bromide reacts with cyclobutanone, followed by oxidation to form the aldehyde group.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maintain high efficiency and minimize by-products.

Analyse Chemischer Reaktionen

Types of Reactions: 1-(Cyclohexylmethyl)cyclobutane-1-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form a carboxylic acid using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Reduction: The aldehyde can be reduced to a primary alcohol using reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: The cyclobutane ring can undergo substitution reactions, where hydrogen atoms are replaced by other functional groups under specific conditions.

Common Reagents and Conditions:

    Oxidation: KMnO₄, CrO₃, and other strong oxidizing agents.

    Reduction: NaBH₄, LiAlH₄, and catalytic hydrogenation.

    Substitution: Halogenation reagents like bromine (Br₂) or chlorine (Cl₂) in the presence of light or heat.

Major Products:

    Oxidation: 1-(Cyclohexylmethyl)cyclobutane-1-carboxylic acid.

    Reduction: 1-(Cyclohexylmethyl)cyclobutan-1-ol.

    Substitution: Various substituted cyclobutane derivatives depending on the substituent introduced.

Wissenschaftliche Forschungsanwendungen

1-(Cyclohexylmethyl)cyclobutane-1-carbaldehyde has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Wirkmechanismus

The mechanism of action of 1-(Cyclohexylmethyl)cyclobutane-1-carbaldehyde involves its interaction with molecular targets such as enzymes and receptors. The aldehyde group can form covalent bonds with nucleophilic sites on proteins, potentially altering their function. The cyclobutane ring’s rigidity and the cyclohexylmethyl group’s hydrophobicity contribute to the compound’s overall bioactivity and specificity.

Vergleich Mit ähnlichen Verbindungen

    Cyclobutanone: A simpler cyclobutane derivative with a ketone functional group.

    Cyclohexylmethylamine: Contains a cyclohexylmethyl group but with an amine functional group instead of an aldehyde.

    Cyclohexylmethanol: Features a cyclohexylmethyl group with a hydroxyl functional group.

Uniqueness: 1-(Cyclohexylmethyl)cyclobutane-1-carbaldehyde is unique due to its combination of a cyclobutane ring, a cyclohexylmethyl group, and an aldehyde functional group. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various research applications.

Eigenschaften

Molekularformel

C12H20O

Molekulargewicht

180.29 g/mol

IUPAC-Name

1-(cyclohexylmethyl)cyclobutane-1-carbaldehyde

InChI

InChI=1S/C12H20O/c13-10-12(7-4-8-12)9-11-5-2-1-3-6-11/h10-11H,1-9H2

InChI-Schlüssel

LYXDBDAIBWCIIJ-UHFFFAOYSA-N

Kanonische SMILES

C1CCC(CC1)CC2(CCC2)C=O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.